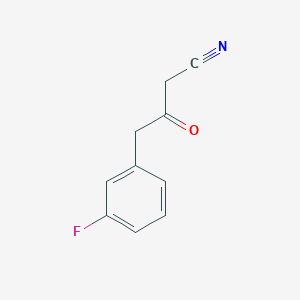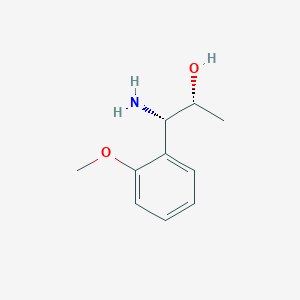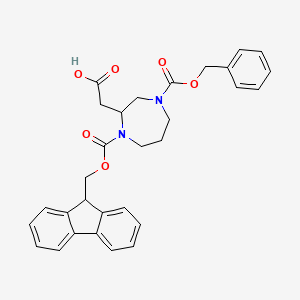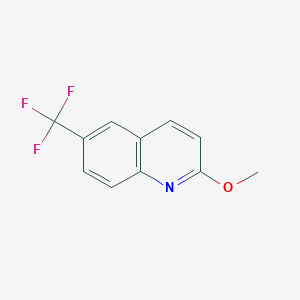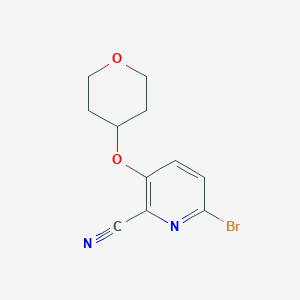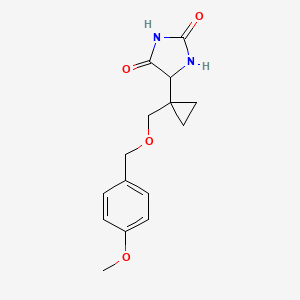
5-(1-(((4-Methoxybenzyl)oxy)methyl)cyclopropyl)imidazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1-(((4-Methoxybenzyl)oxy)methyl)cyclopropyl)imidazolidine-2,4-dione is a synthetic organic compound with the molecular formula C15H18N2O4 and a molecular weight of 290.32 g/mol . This compound is characterized by the presence of a cyclopropyl ring, an imidazolidine-2,4-dione core, and a 4-methoxybenzyl group. It is primarily used in research settings and has various applications in chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of 5-(1-(((4-Methoxybenzyl)oxy)methyl)cyclopropyl)imidazolidine-2,4-dione involves multiple steps, including the formation of the cyclopropyl ring and the imidazolidine-2,4-dione coreThe final step involves the formation of the imidazolidine-2,4-dione core through a cyclization reaction .
Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the synthesis can be scaled up using standard organic synthesis techniques, including the use of appropriate solvents, catalysts, and reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
5-(1-(((4-Methoxybenzyl)oxy)methyl)cyclopropyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the 4-methoxybenzyl group can be replaced with other substituents using appropriate nucleophiles.
Aplicaciones Científicas De Investigación
5-(1-(((4-Methoxybenzyl)oxy)methyl)cyclopropyl)imidazolidine-2,4-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the preparation of various derivatives and analogs for further study.
Biology: It is used in biochemical assays to study enzyme interactions and protein-ligand binding.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as a lead compound in drug discovery and development.
Mecanismo De Acción
The mechanism of action of 5-(1-(((4-Methoxybenzyl)oxy)methyl)cyclopropyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
5-(1-(((4-Methoxybenzyl)oxy)methyl)cyclopropyl)imidazolidine-2,4-dione can be compared with other similar compounds, such as:
5-(1-(((4-Methoxybenzyl)oxy)methyl)cyclopropyl)imidazolidine-2-thione: This compound has a similar structure but contains a thione group instead of a dione group, leading to different chemical and biological properties.
This compound derivatives: Various derivatives with different substituents on the cyclopropyl or imidazolidine rings can exhibit unique properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C15H18N2O4 |
|---|---|
Peso molecular |
290.31 g/mol |
Nombre IUPAC |
5-[1-[(4-methoxyphenyl)methoxymethyl]cyclopropyl]imidazolidine-2,4-dione |
InChI |
InChI=1S/C15H18N2O4/c1-20-11-4-2-10(3-5-11)8-21-9-15(6-7-15)12-13(18)17-14(19)16-12/h2-5,12H,6-9H2,1H3,(H2,16,17,18,19) |
Clave InChI |
ZBTFGARAFYQJDR-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)COCC2(CC2)C3C(=O)NC(=O)N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


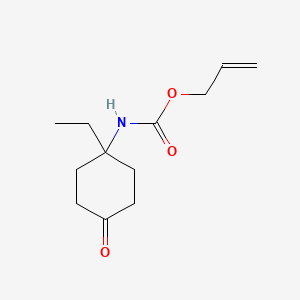
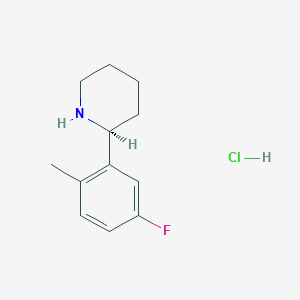


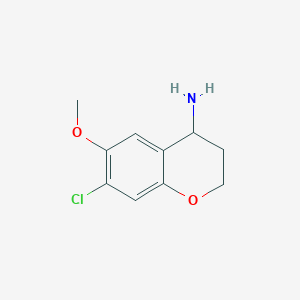
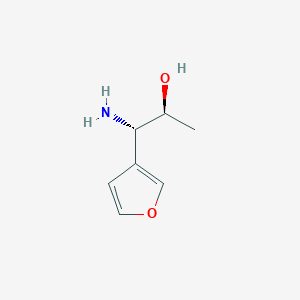
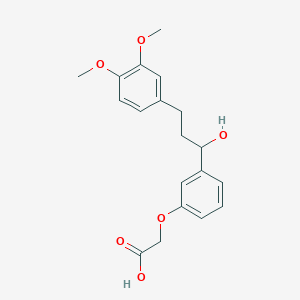
![6-Methyl-2,3-dihydropyrazolo[5,1-b]oxazole](/img/structure/B13044286.png)
